

Spectroscopic Analysis of 4-Bromo-5-chloro-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-5-chloro-2-methylaniline

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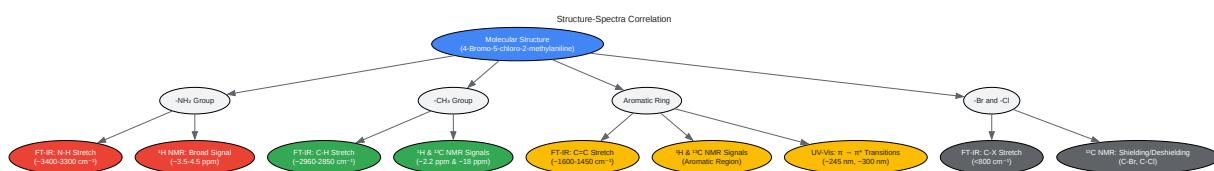
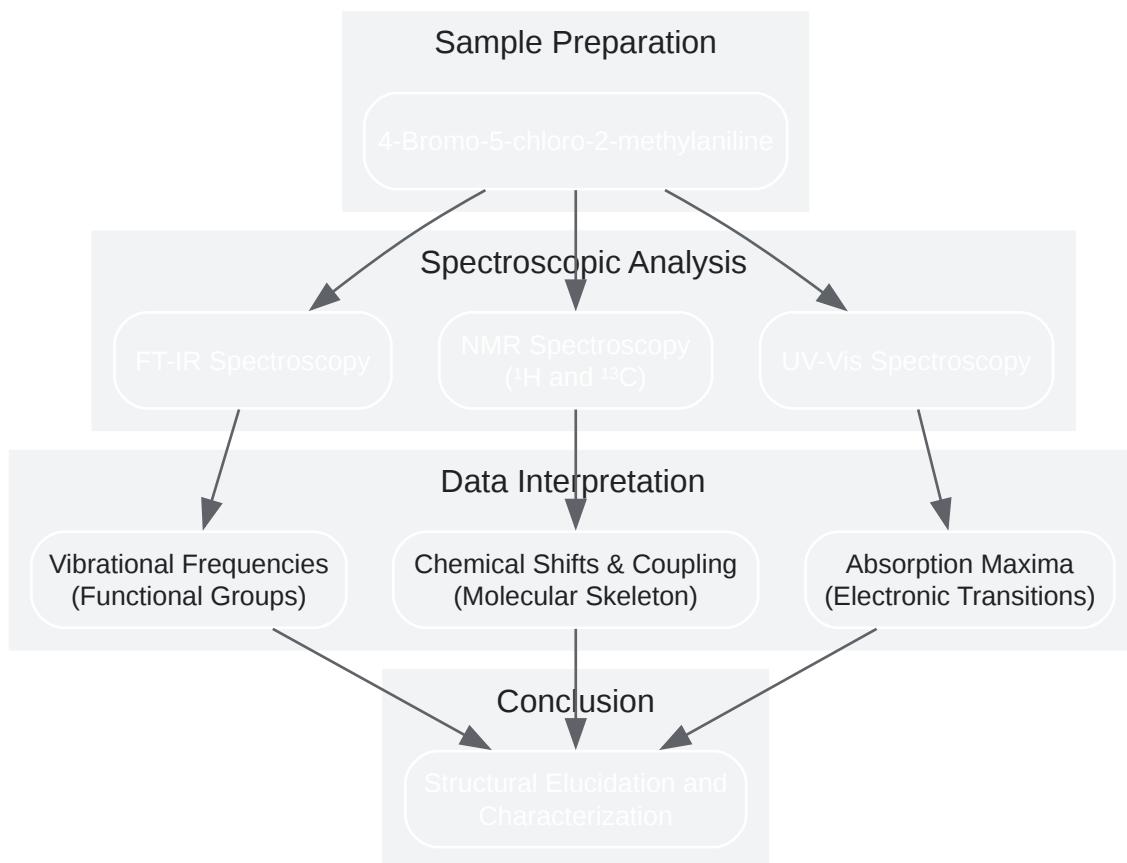
This technical guide provides an in-depth analysis of the spectroscopic properties of **4-Bromo-5-chloro-2-methylaniline**, a halogenated aromatic amine of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes a comparative analytical approach. Spectroscopic data from closely related analogs are employed to predict and interpret the characteristic spectral features of **4-Bromo-5-chloro-2-methylaniline**. This methodology allows for a robust estimation of its spectroscopic profile, crucial for its identification, characterization, and application in research and development.

Molecular Structure and Predicted Spectroscopic Overview

4-Bromo-5-chloro-2-methylaniline possesses a substituted benzene ring with an amine (-NH₂), a methyl (-CH₃), a bromine (-Br), and a chlorine (-Cl) group. The positions of these substituents significantly influence the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation. The following sections will detail the expected outcomes from various spectroscopic techniques.

Chemical Structure:

Analytical Workflow for 4-Bromo-5-chloro-2-methylaniline

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com